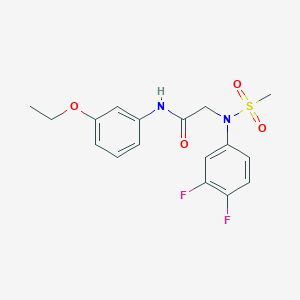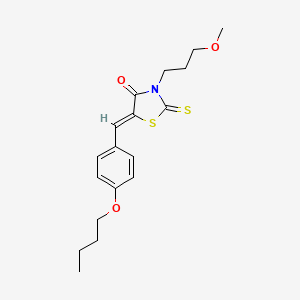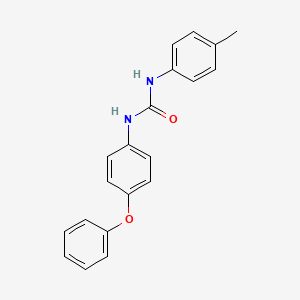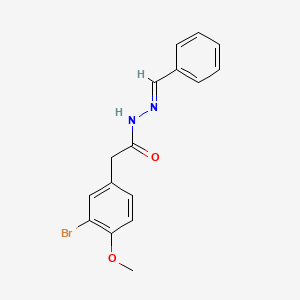![molecular formula C18H24N4O3S B4550120 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B4550120.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features an imidazole ring, a pyrrolidine sulfonyl group, and a benzamide core
Mécanisme D'action
Target of Action
Compounds containing an imidazole moiety, like this one, are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that imidazole-containing compounds are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of many drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization . The pyrrolidine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final coupling step involves the reaction of the imidazole and pyrrolidine intermediates with a benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Amines
Substitution: Substituted benzamide derivatives
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]benzamide: Shares the imidazole and benzamide moieties but lacks the pyrrolidine sulfonyl group.
1-(3-Aminopropyl)imidazole: Contains the imidazole ring and a propylamine group but lacks the benzamide and sulfonyl functionalities.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and materials science .
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-15-5-6-16(26(24,25)22-10-2-3-11-22)13-17(15)18(23)20-7-4-9-21-12-8-19-14-21/h5-6,8,12-14H,2-4,7,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFAIVMFTLYQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methoxy-4-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4550038.png)


![Methyl {[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B4550052.png)

![methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4550061.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4550063.png)

![5-[(4-methylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4550093.png)
![tert-butyl 2-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4550096.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide](/img/structure/B4550117.png)
methanone](/img/structure/B4550128.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4550130.png)
